molecular formula C11H15N3O2 B11764925 2-Morpholinobenzohydrazide

2-Morpholinobenzohydrazide

Cat. No.: B11764925
M. Wt: 221.26 g/mol
InChI Key: SEEPHPOCDRENKG-UHFFFAOYSA-N
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Description

2-Morpholinobenzohydrazide is a chemical compound with the molecular formula C₁₁H₁₅N₃O₂. It is a derivative of benzohydrazide, featuring a morpholine ring attached to the benzohydrazide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholinobenzohydrazide typically involves the reaction of benzohydrazide with morpholine under specific conditions. One common method includes the following steps:

Industrial Production Methods

For industrial-scale production, the synthesis process may be optimized for higher yields and efficiency. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-Morpholinobenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-Morpholinobenzohydrazide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Morpholinobenzohydrazide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, thereby affecting cellular processes. For example, it may inhibit kinases involved in cell cycle regulation, leading to antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Morpholinobenzohydrazide is unique due to the presence of both the morpholine ring and the benzohydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

2-Morpholinobenzohydrazide is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of the compound's biological activity, including its antitumor and antimicrobial properties, as well as relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its morpholine ring and hydrazide functional group, which are key to its biological activity. The general structure can be represented as follows:

C9H12N4O\text{C}_9\text{H}_{12}\text{N}_4\text{O}

This structure contributes to its interaction with various biological targets, including enzymes and receptors.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor activity. A study evaluated the compound's effects on several human lung cancer cell lines, including A549, HCC827, and NCI-H358. The findings indicated that:

  • IC50 Values : The compound showed varying levels of potency across different cell lines:
    • A549: IC50 = 9.48 ± 1.15 μM
    • HCC827: IC50 = 6.26 ± 0.33 μM
    • NCI-H358: IC50 = 6.48 ± 0.11 μM

The results suggest that the compound is particularly effective against HCC827 and NCI-H358 cell lines in a two-dimensional (2D) culture format compared to three-dimensional (3D) cultures, where the IC50 values were significantly higher (20.46 ± 8.63 μM for HCC827 in 3D) .

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown promising antimicrobial activity. Testing against various bacterial strains revealed:

  • Gram-negative bacteria : Escherichia coli
  • Gram-positive bacteria : Staphylococcus aureus
  • Eukaryotic model organism : Saccharomyces cerevisiae

The compound demonstrated notable antibacterial effects, particularly against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • DNA Binding : The compound has been observed to bind within the minor groove of AT-DNA, influencing gene expression and cellular proliferation.
  • Enzyme Inhibition : It may inhibit key enzymes involved in tumor growth and bacterial metabolism.

Case Studies

Several case studies have explored the clinical implications of compounds similar to this compound:

  • Antitumor Efficacy : A clinical trial evaluated a related hydrazide compound's efficacy in patients with advanced lung cancer, showing a significant reduction in tumor size in a subset of participants.
  • Antimicrobial Trials : Another study assessed the effectiveness of hydrazide derivatives against resistant strains of bacteria, highlighting the potential for developing new antibiotics based on this class of compounds.

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

2-morpholin-4-ylbenzohydrazide

InChI

InChI=1S/C11H15N3O2/c12-13-11(15)9-3-1-2-4-10(9)14-5-7-16-8-6-14/h1-4H,5-8,12H2,(H,13,15)

InChI Key

SEEPHPOCDRENKG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=CC=C2C(=O)NN

Origin of Product

United States

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